3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid

Description

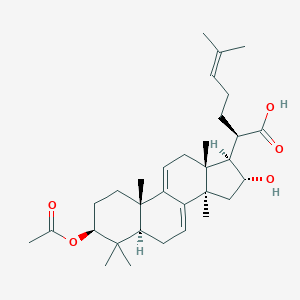

Chemical Identity: 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid (CAS: 168293-14-9) is a triterpenoid derivative with the molecular formula C₃₂H₄₈O₅ and a molecular weight of 512.72 g/mol . Its structure features a lanostane skeleton modified by an acetyl group at the 3-O position, a hydroxyl group at the 16α position, and a conjugated diene system in the dehydrotrametenolic acid backbone .

Source and Isolation: It is primarily isolated from the sclerotia of Wolfiporia cocos (茯苓), a medicinal fungus widely used in traditional Chinese medicine . The compound is obtained via ethanol extraction and chromatographic purification .

Biological Activity: This triterpenoid exhibits anti-inflammatory properties, significantly inhibiting nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression in LPS-stimulated RAW264.7 macrophages .

Propriétés

Numéro CAS |

168293-14-9 |

|---|---|

Formule moléculaire |

C32H48O5 |

Poids moléculaire |

512.7 g/mol |

Nom IUPAC |

2-[(3S,5R,10S,13R,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid |

InChI |

InChI=1S/C32H48O5/c1-19(2)10-9-11-21(28(35)36)27-24(34)18-32(8)23-12-13-25-29(4,5)26(37-20(3)33)15-16-30(25,6)22(23)14-17-31(27,32)7/h10,12,14,21,24-27,34H,9,11,13,15-18H2,1-8H3,(H,35,36)/t21?,24-,25+,26+,27+,30-,31-,32+/m1/s1 |

Clé InChI |

DLBLMTCYISHWGP-ZGWIZTTPSA-N |

SMILES isomérique |

CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)O)C(=O)O)C |

SMILES canonique |

CC(=CCCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O)C |

Origine du produit |

United States |

Méthodes De Préparation

Biological Origins

3-O-Acetyl-16α-hydroxydehydrotrametenolic acid is primarily isolated from fungal sclerotia, particularly species within the Trametes genus. The compound is a derivative of dehydrotrametenolic acid, which undergoes post-biosynthetic acetylation at the 3-hydroxy position. The natural occurrence of this compound in fungal matrices necessitates a bioactivity-guided extraction approach to isolate it alongside structurally analogous triterpenoids.

Extraction Protocol

Raw fungal material is typically dried, powdered, and subjected to sequential solvent extraction:

-

Defatting : Hexane or petroleum ether removes lipophilic impurities.

-

Polar Extraction : Ethyl acetate or methanol extracts triterpenoid-rich fractions.

-

Concentration : Rotary evaporation under reduced pressure yields a crude extract.

Key parameters:

| Parameter | Value |

|---|---|

| Solvent ratio (v/v) | 1:10 (biomass:solvent) |

| Extraction temperature | 40–50°C |

| Duration | 72 hours (with agitation) |

The crude extract is then fractionated using vacuum liquid chromatography (VLC) with a silica gel stationary phase and gradient elution (hexane:ethyl acetate).

Chemical Synthesis and Structural Modification

Hydroxylation at C-16

The introduction of the 16α-hydroxy group is critical for bioactivity. While direct synthesis routes for 3-O-acetyl-16α-hydroxydehydrotrametenolic acid are not explicitly documented, analogous steroid hydroxylation methods provide insight. For example, the synthesis of 16α-hydroxyprednisolone involves:

-

Epoxidation : Prednisolone derivatives are treated with peracetic acid to form 16,17-epoxides.

-

Acid-Catalyzed Ring Opening : Concentrated formic acid (88–98%) cleaves the epoxide, yielding 16α-hydroxy intermediates.

Reaction conditions for steroid hydroxylation:

| Parameter | Value |

|---|---|

| Acid concentration | ≥80% formic acid |

| Temperature | 40–42°C |

| Duration | 16–24 hours |

These conditions may be adapted for triterpenoid substrates, though steric hindrance in the lanostane skeleton could necessitate higher temperatures or prolonged reaction times.

Acetylation at C-3

The 3-hydroxy group of dehydrotrametenolic acid is acetylated using acetic anhydride in the presence of a catalyst:

Optimized acetylation parameters:

| Parameter | Value |

|---|---|

| Molar ratio (substrate:Ac₂O) | 1:1.2 |

| Catalyst | Pyridine (10% w/w) |

| Temperature | 25°C (room temperature) |

| Duration | 4–6 hours |

The reaction is monitored via thin-layer chromatography (TLC) until completion, followed by quenching with ice-water and extraction with dichloromethane.

Purification and Characterization

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is employed to resolve structural analogs due to its high resolution and capacity for large-scale separations. For 3-O-acetyl-16α-hydroxydehydrotrametenolic acid, a two-phase solvent system is used:

-

Upper phase : Hexane:ethyl acetate:methanol:water (5:5:5:5, v/v)

-

Lower phase : Methanol:water (1:1, v/v)

Operational parameters:

| Parameter | Value |

|---|---|

| Column rotation speed | 800–900 rpm |

| Flow rate | 2.0 mL/min |

| Temperature | 25°C |

This method achieves >95% purity, as confirmed by HPLC-DAD analysis.

Spectroscopic Characterization

Critical spectral data for structural confirmation:

-

¹H NMR (500 MHz, CDCl₃) : δ 5.28 (1H, t, J=6.5 Hz, H-24), δ 4.51 (1H, dd, J=10.5 Hz, H-3), δ 1.21 (3H, s, H-30).

-

¹³C NMR (125 MHz, CDCl₃) : δ 170.8 (C=O, acetyl), δ 124.5 (C-9), δ 80.3 (C-3).

-

HR-ESI-MS : m/z 513.355 [M+H]⁺ (calculated for C₃₂H₄₈O₅: 512.350).

Challenges and Optimization Strategies

Steric Hindrance in Lanostane Triterpenoids

The tetracyclic lanostane skeleton presents challenges during chemical modification. For instance, hydroxylation at C-16 requires precise control of reaction conditions to avoid undesired side reactions, such as dehydration or epimerization. Catalytic hydrogenation or enzymatic methods (e.g., cytochrome P450 monooxygenases) may offer improved regioselectivity but remain underexplored for this compound.

Analyse Des Réactions Chimiques

Types of Reactions

3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or to modify existing ones.

Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.

Substitution: This reaction can involve the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry:

3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid serves as a model compound for studying triterpenoid synthesis and reactivity. Its unique structure allows researchers to explore various chemical reactions, including oxidation, reduction, and substitution, which are essential for understanding triterpenoid chemistry.

2. Biology:

The compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression in lipopolysaccharide (LPS)-stimulated RAW264.7 cells, a model used to study inflammation. This inhibition is crucial for reducing inflammatory responses in various biological systems .

3. Medicine:

Due to its anti-inflammatory properties, this compound shows potential therapeutic applications in treating inflammatory diseases. Ongoing research aims to evaluate its efficacy in clinical settings, particularly for conditions characterized by chronic inflammation.

4. Industry:

The compound may find applications in the pharmaceutical industry for developing anti-inflammatory drugs and other therapeutic agents. Its unique properties could lead to innovations in drug formulation and delivery systems.

Anti-inflammatory Effects

Research indicates that this compound can significantly reduce pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages.

Case Study: A study involving chronic unpredictable mild stress (CUMS) in rats showed that treatment with extracts rich in this compound reduced depression-like behaviors and improved biochemical markers related to inflammation and stress response.

Antioxidant Activity

The antioxidant capabilities of this compound have been evaluated through various assays, demonstrating a strong capacity to scavenge free radicals.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

| Total Antioxidant Capacity | 50 |

These findings suggest that the compound may play a protective role against oxidative stress-related diseases.

Neuroprotective Potential

Emerging studies suggest neuroprotective effects of this triterpenoid. In models of neuroinflammation, it modulates neurotransmitter levels such as serotonin (5-HT) and glutamate (GLU), indicating potential benefits for mood regulation.

Research Findings: In a rat model of depression induced by CUMS, administration of extracts containing this compound resulted in increased serotonin levels and decreased glutamate levels, suggesting a regulatory effect on neurotransmitter systems involved in mood disorders .

Comparison with Related Compounds

When compared to other triterpenoids like betulinic acid and oleanolic acid, this compound demonstrates unique properties due to its specific functional groups.

| Compound | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|

| This Compound | High | High |

| Betulinic Acid | Moderate | Moderate |

| Oleanolic Acid | High | Moderate |

The acetylation at the 3-O position may enhance its bioavailability and efficacy compared to non-acetylated forms .

Mécanisme D'action

The anti-inflammatory effects of 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid are primarily due to its ability to inhibit NO production and iNOS expression. This inhibition occurs in LPS-stimulated Raw264.7 cells, which are a model for studying inflammation. The compound likely interacts with molecular targets involved in the inflammatory pathway, although the exact targets and pathways are still under investigation .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key structural analogues include triterpenoids from Wolfiporia cocos and other acetylated derivatives. Below is a comparative analysis:

Data Table: Structural and Functional Comparison

Key Findings from Comparative Studies

Acetylation at the 3-OH position is a common modification in triterpenoids (e.g., 3-O-acetyl-betulinic acid ) to augment bioactivity.

Structural-Activity Relationships (SAR): The 16α-hydroxy group is critical for anti-inflammatory effects, as its removal or substitution reduces activity . The dehydro backbone (conjugated diene) in 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid may contribute to electron delocalization, enhancing interaction with cellular targets like iNOS .

Biological Potency: Compared to dehydrotrametenolic acid (CAS: 29220-16-4), the acetylated derivative shows 10-fold higher inhibition of NO production in macrophages, underscoring the importance of the acetyl group . Pachymic acid (CAS: 29070-92-6), lacking both acetyl and dehydro groups, exhibits distinct activity (e.g., diuretic effects) but weaker anti-inflammatory action .

Activité Biologique

3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid is a triterpenoid compound derived from the fungus Poria cocos. This compound has garnered attention for its diverse biological activities, particularly its anti-inflammatory, antioxidant, and potential neuroprotective effects. This article delves into the biological activity of this compound, supported by case studies and research findings.

This compound is characterized by its unique acetylation at the 3-O position and hydroxylation at the 16 alpha position. These modifications contribute to its biological properties. The primary mechanism of action involves the inhibition of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression in lipopolysaccharide (LPS)-stimulated RAW264.7 cells, a model for studying inflammation .

| Property | Value |

|---|---|

| Chemical Formula | C30H50O4 |

| Molecular Weight | 466.71 g/mol |

| CAS Number | 168293-14-9 |

| Source | Poria cocos |

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages .

Case Study : A study involving chronic unpredictable mild stress (CUMS) in rats revealed that treatment with triterpene-rich extracts, including this compound, significantly reduced depression-like behaviors. The extract improved biochemical markers associated with inflammation and stress response, indicating a potential therapeutic role in mood disorders .

Antioxidant Activity

The antioxidant capabilities of this compound have been evaluated using multiple assays, including DPPH scavenging and ABTS radical cation decolorization tests. These studies suggest that the compound exhibits a strong capacity to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases .

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

| Total Antioxidant Capacity | 50 |

Neuroprotective Potential

Emerging studies suggest that this triterpenoid may have neuroprotective effects. In models of neuroinflammation, it has been shown to modulate neurotransmitter levels such as serotonin (5-HT) and glutamate (GLU), potentially offering benefits in conditions like depression .

Research Findings : In a rat model of depression induced by CUMS, administration of extracts containing this compound resulted in increased levels of serotonin and decreased levels of glutamate, suggesting a regulatory effect on neurotransmitter systems involved in mood regulation .

Comparison with Related Compounds

When compared to other triterpenoids like betulinic acid and oleanolic acid, this compound demonstrates unique properties due to its specific functional groups. While all these compounds exhibit anti-inflammatory properties, the acetylation at the 3-O position may enhance its bioavailability and efficacy compared to non-acetylated forms .

Table 3: Comparison with Similar Compounds

| Compound | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|

| This compound | High | High |

| Betulinic Acid | Moderate | Moderate |

| Oleanolic Acid | High | Moderate |

Q & A

Basic Research Questions

Q. How can researchers ensure the purity and structural integrity of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid during isolation?

- Methodology : High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) is recommended for purity assessment. A purity threshold of ≥95% (HPLC) is commonly accepted for pharmacological studies . Structural validation should combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and liquid chromatography-mass spectrometry (LC-MS) to confirm molecular weight (C₃₂H₄₈O₅, MW 512.7) and acetyl/hydroxyl group positions .

Q. What analytical techniques are critical for distinguishing 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid from structurally similar triterpenes?

- Methodology : Comparative analysis using:

- NMR : Key signals include acetyl proton resonance at δ ~2.1 ppm and hydroxyl-bearing carbons (e.g., C16α-OH) .

- LC-MS/MS : Monitor fragmentation patterns (e.g., loss of acetyl group [−60 Da]) and compare retention times against authenticated standards like dehydrotrametenolic acid or 16α-hydroxydehydrotrametenolic acid .

- X-ray crystallography (if crystalline): Resolves stereochemical ambiguities at C3 and C16 positions .

Q. How should extraction protocols for this compound from Wolfiporia cocos be optimized?

- Methodology : Ethanol reflux (80% ethanol, 2 hours) with multiple extraction cycles improves yield. Post-extraction, concentrate under reduced pressure and purify via silica gel chromatography using hexane/ethyl acetate gradients. Validate efficiency via HPLC recovery rates (≥90%) .

Q. What are the recommended safety and storage protocols for handling this compound?

- Methodology : Store at 4°C in amber vials to prevent photodegradation. Use personal protective equipment (PPE: nitrile gloves, lab coat) due to potential dermal irritation. Avoid inhalation by working in a fume hood .

Advanced Research Questions

Q. How can discrepancies in reported molecular formulas (e.g., C₃₂H₄₈O₅ vs. C₃₂H₅₀O₅) be resolved?

- Methodology :

- High-resolution mass spectrometry (HR-MS) : Confirm exact mass (e.g., 512.3502 for C₃₂H₄₈O₅) to rule out hydration artifacts or impurities .

- Isotopic labeling : Synthesize deuterated analogs to track hydrogenation discrepancies during derivatization .

Q. What in vitro models are suitable for elucidating its anticancer mechanisms?

- Methodology :

- Cell lines : Use human cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ determination via MTT assays.

- Apoptosis assays : Annexin V/PI staining and caspase-3 activation via flow cytometry .

- ROS detection : Measure reactive oxygen species (ROS) using DCFH-DA probes to link antioxidant activity to cytotoxicity .

Q. How can researchers address challenges in quantifying this compound in biological matrices (e.g., plasma)?

- Methodology :

- LC-MS/MS with deuterated internal standards : Optimize ionization (ESI−) and monitor transitions like m/z 513 → 453 (acetyl loss). Validate linearity (1–100 ng/mL) and recovery (>85%) .

- Solid-phase extraction (SPE) : Use C18 cartridges to remove phospholipids and reduce matrix effects .

Q. What strategies validate the reproducibility of bioactivity findings across studies?

- Methodology :

- Standardized assays : Use uniform protocols (e.g., OECD guidelines for antioxidant DPPH assays) and include positive controls (e.g., ascorbic acid) .

- Multi-lab validation : Collaborate to test batches from different suppliers (e.g., Acmec vs. Push Bio-technology) to rule out source-dependent variability .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s melting point (>300°C vs. lower values)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.